

2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B580985

[Get Quote](#)

An In-depth Technical Guide to **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid** (CAS: 1256355-54-0)

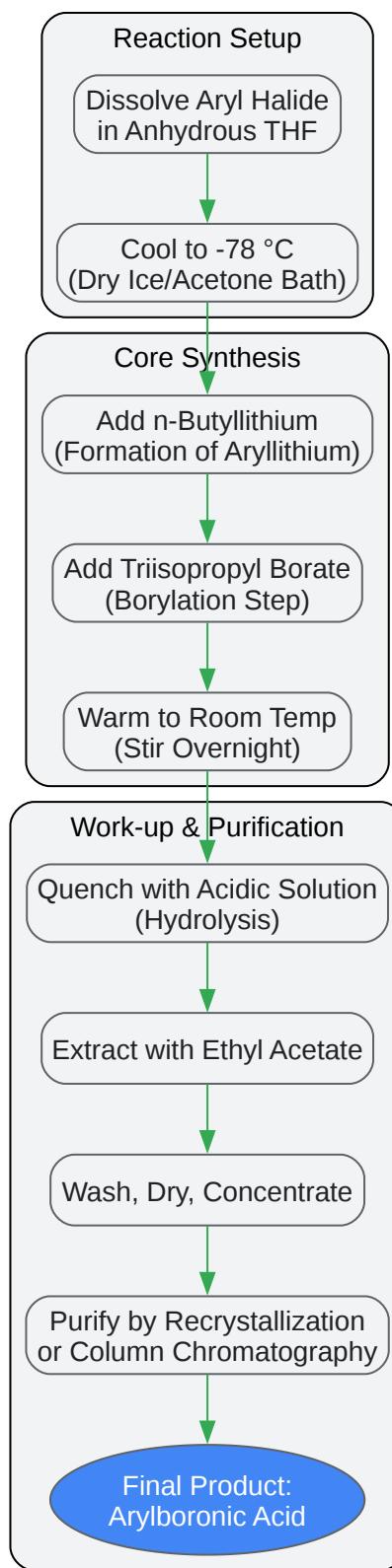
Introduction

2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is a specialized organoboron compound with the CAS number 1256355-54-0.^{[1][2]} It serves as a crucial building block in modern organic synthesis, particularly valued by researchers and professionals in drug development and materials science. The molecule's unique structure, featuring a trifluoromethyl (-CF₃) group and a methoxymethoxy (-OCH₂OCH₃) protecting group, imparts desirable physicochemical properties to target molecules. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the methoxymethoxy group can increase solubility.^[3] This guide provides a comprehensive overview of its properties, a representative synthesis protocol, and its primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions for the development of novel therapeutics.

Physicochemical Properties

The key physicochemical data for **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid** are summarized below. This information is essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	1256355-54-0	[1] [4]
Molecular Formula	C ₉ H ₁₀ BF ₃ O ₄	[1] [2]
Molecular Weight	249.98 g/mol	[2] [4]
Appearance	Solid	[4]
Purity	Typically ≥95%	[4]
MDL Number	MFCD11856035	[1]


Synthesis of Arylboronic Acids: A Representative Protocol

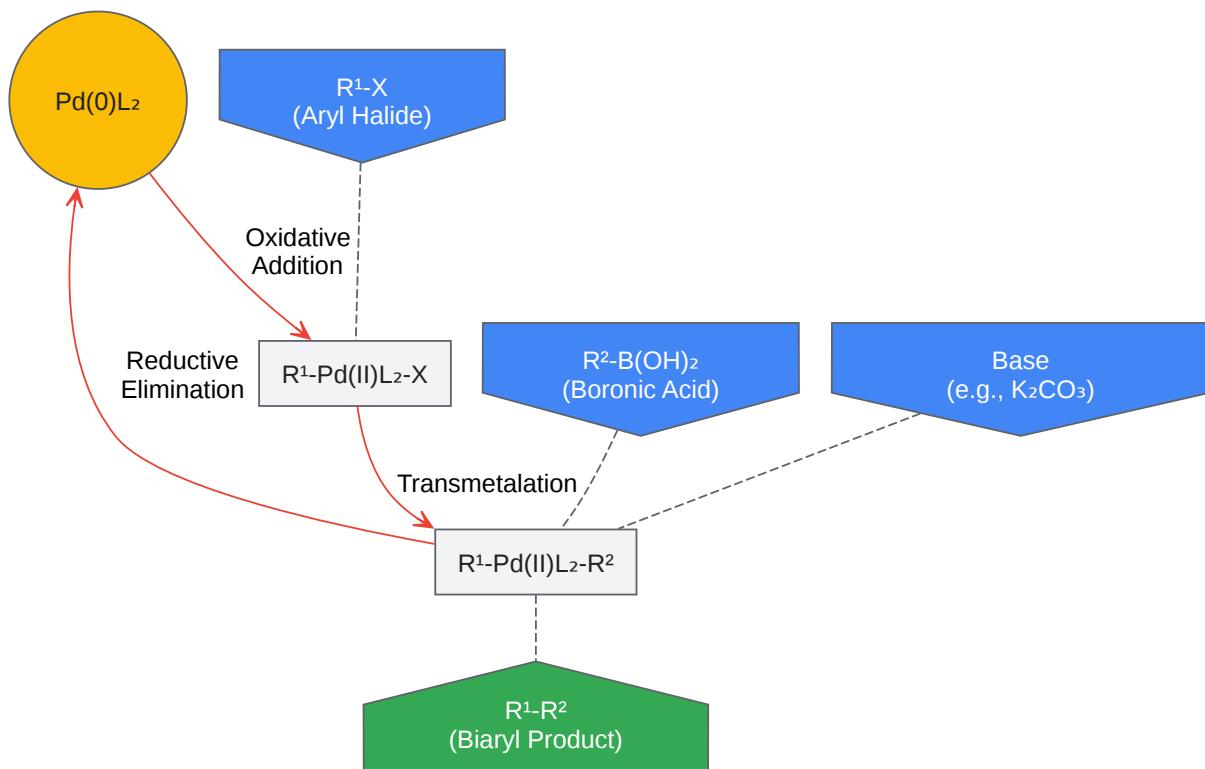
While a specific, published protocol for the synthesis of **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid** is not readily available, a general and widely adopted method for preparing arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a representative protocol adapted for this compound.

Experimental Protocol: Synthesis via Organolithium Intermediate

- Starting Material Preparation: Begin with a suitable aryl halide precursor, such as 1-bromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene.
- Lithiation: Dissolve the aryl halide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the aryllithium reagent.
- Borylation: To the cold aryllithium solution, add triisopropyl borate (1.5 equivalents) dropwise, ensuring the internal temperature does not rise above -60 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[\[5\]](#)

- Hydrolysis (Work-up): Cool the reaction mixture to 0 °C in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the pH is acidic (pH ~2-3).
- Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to yield the final **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**.[\[5\]](#)

[Click to download full resolution via product page](#)**Caption:** Representative workflow for the synthesis of an arylboronic acid.


Applications in Suzuki-Miyaura Cross-Coupling Reactions

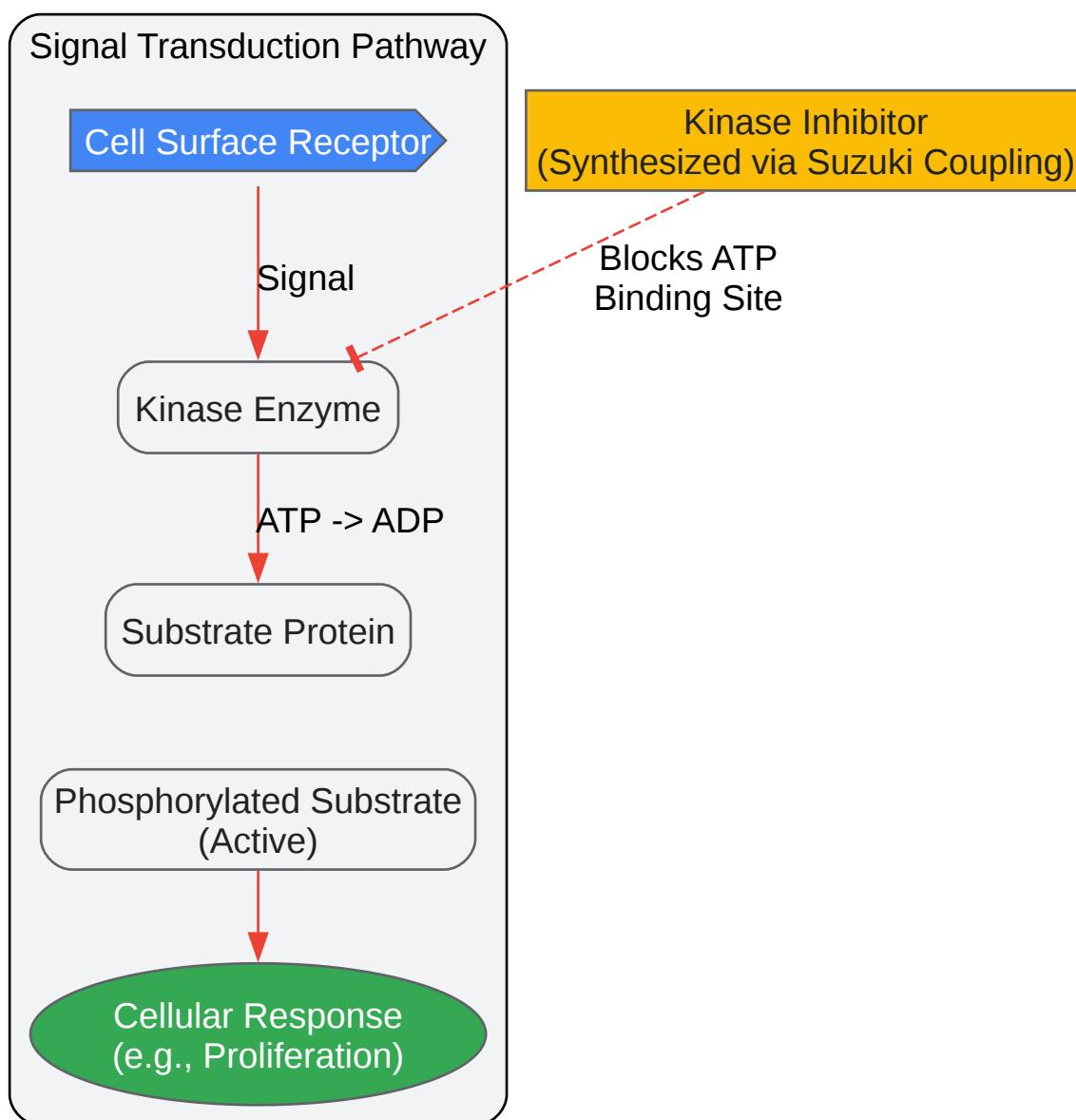
The primary application for **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction.^[6] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, specifically for creating biaryl or aryl-vinyl structures that are common motifs in pharmaceuticals and functional materials.

General Protocol for Suzuki-Miyaura Coupling

- **Reaction Setup:** In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equivalent), **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid** (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (2-5 mol%), and a base, typically aqueous potassium carbonate (K_2CO_3 , 2.0 equivalents).^[7]
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
- **Reaction Execution:** Heat the mixture to 80-100 °C and stir for 3-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final biaryl product is purified via column chromatography.^[7]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.

[Click to download full resolution via product page](#)


Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in the Synthesis of Kinase Inhibitors

In drug discovery, building blocks like **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid** are instrumental in synthesizing libraries of complex molecules for screening against biological targets. A prominent application is the development of kinase inhibitors.^[8] Kinases

are enzymes that play a central role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

By using Suzuki-Miyaura coupling, medicinal chemists can attach the 2-methoxymethoxy-5-(trifluoromethyl)phenyl moiety to various heterocyclic scaffolds known to bind to the ATP pocket of kinases. The specific substituents on the phenyl ring can form critical interactions with the target protein, influencing the compound's potency and selectivity. The trifluoromethyl group, for instance, is often used to enhance binding affinity and improve metabolic stability.

[Click to download full resolution via product page](#)

Caption: Mechanism of kinase inhibition within a cellular signaling pathway.

Conclusion

2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is a high-value synthetic intermediate for research and development professionals. Its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of complex biaryl systems. The strategic placement of the trifluoromethyl and methoxymethoxy groups makes it an attractive building block for fine-tuning the pharmacokinetic and pharmacodynamic properties of novel drug candidates, particularly in the pursuit of potent and selective kinase inhibitors. This guide provides the foundational technical information required for its effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Angene - 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid | 1256355-54-0 | MFCD11856035 | AGN-PC-0WA6WE [japan.angenechemical.com]
- 2. 1256355-54-0|2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic Acid|2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic Acid|-范德生物科技公司 [bio-fount.com]
- 3. 3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID | 1256345-87-5 | Benchchem [benchchem.com]
- 4. 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid [cymitquimica.com]
- 5. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid CAS number]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b580985#2-methoxymethoxy-5-trifluoromethyl-phenylboronic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com